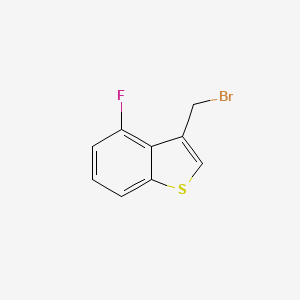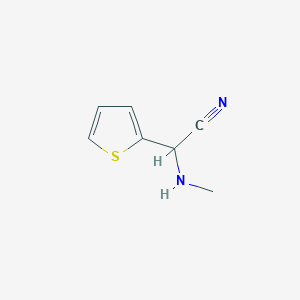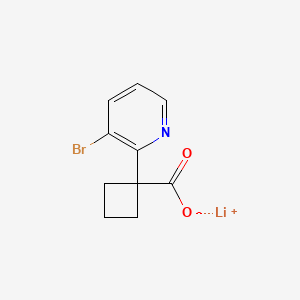
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate is a chemical compound that features a lithium ion coordinated to a carboxylate group, which is further attached to a cyclobutane ring substituted with a 3-bromopyridin-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.
Introduction of the Bromopyridinyl Group: The bromopyridinyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the bromopyridinyl group with a halogenated cyclobutane derivative in the presence of a palladium catalyst.
Formation of the Carboxylate Group: The carboxylate group can be introduced through carboxylation reactions involving the cyclobutane derivative.
Lithium Coordination: Finally, the lithium ion is coordinated to the carboxylate group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridinyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the pyridinyl ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions.
Nucleophiles: Used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl derivatives, while coupling reactions can yield more complex aromatic compounds.
科学的研究の応用
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Used in the development of advanced materials and catalysts.
作用機序
The mechanism of action of Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biological processes, while the bromopyridinyl group can interact with specific receptors or enzymes. The exact mechanism depends on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Lithium(1+) ion 4-(5-bromopyridin-2-yl)oxane-4-carboxylate
- Lithium(1+) 2-(5-bromopyridin-2-yl)-2-methylpropanoate
Uniqueness
Lithium(1+) 1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate is unique due to its specific structural features, such as the cyclobutane ring and the position of the bromopyridinyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H9BrLiNO2 |
|---|---|
分子量 |
262.1 g/mol |
IUPAC名 |
lithium;1-(3-bromopyridin-2-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H10BrNO2.Li/c11-7-3-1-6-12-8(7)10(9(13)14)4-2-5-10;/h1,3,6H,2,4-5H2,(H,13,14);/q;+1/p-1 |
InChIキー |
QVFAAOKPTQXEGS-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1CC(C1)(C2=C(C=CC=N2)Br)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-Chloro-4-(2,2,2-trifluoroacetamido)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15303449.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-4-methylphenyl)propanoic acid](/img/structure/B15303452.png)
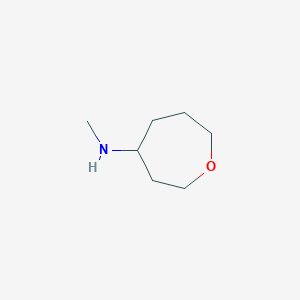
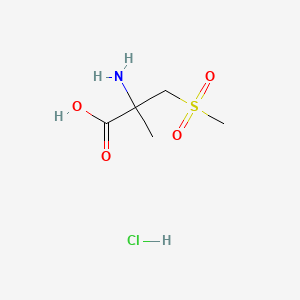
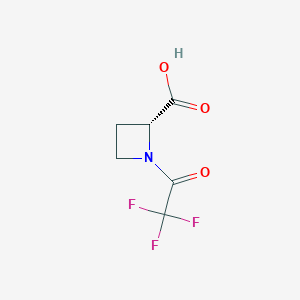
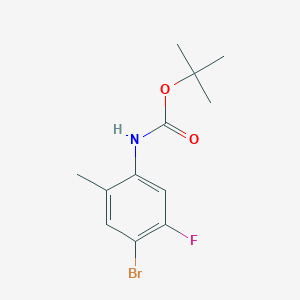
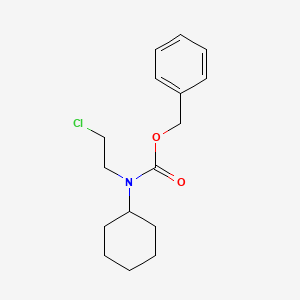
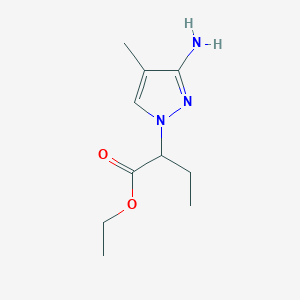
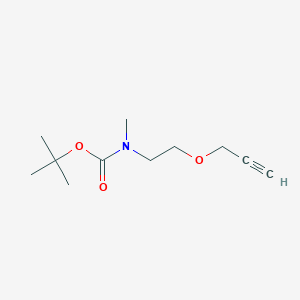
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B15303496.png)
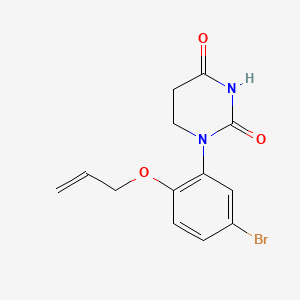
![Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15303503.png)
